molecular formula C16H17ClN2OS B5703207 N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No. B5703207
M. Wt: 320.8 g/mol
InChI Key: DRDAPFOKEIECSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CM-272, belongs to the class of thiourea derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea can alter the expression of genes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have several biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. In addition, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its high purity and good yield. This makes it easy to obtain and use in experiments. However, one limitation is that it can be expensive to synthesize, which may limit its use in some labs.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to study its potential use in treating other diseases, such as inflammation-related disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3-chloro-2-methylbenzenamine with 4-methoxybenzyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea with good purity.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-14(17)4-3-5-15(11)19-16(21)18-10-12-6-8-13(20-2)9-7-12/h3-9H,10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDAPFOKEIECSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(4-methoxybenzyl)thiourea

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